2,4-Difluoro-5-methylbenzene-1-sulfonyl chloride

Übersicht

Beschreibung

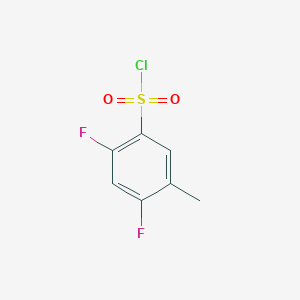

2,4-Difluoro-5-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H5ClF2O2S and a molecular weight of 226.63 g/mol . It is a derivative of benzenesulfonyl chloride, characterized by the presence of two fluorine atoms and a methyl group on the benzene ring. This compound is typically a liquid with a transparent to light brown color .

Vorbereitungsmethoden

The synthesis of 2,4-Difluoro-5-methylbenzene-1-sulfonyl chloride involves the sulfonylation of 2,4-difluoro-5-methylbenzene. One common method includes the reaction of 2,4-difluoro-5-methylbenzene with chlorosulfonic acid under controlled conditions . The reaction is typically carried out at low temperatures to prevent decomposition and to ensure high yield. Industrial production methods may involve continuous flow processes to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

2,4-Difluoro-5-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in these reactions under appropriate conditions.

Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions, where it acts as a sulfonyl chloride reagent.

Common reagents used in these reactions include bases like 1,4-diazabicyclo[2.2.2]octane and solvents such as tetrahydrofuran and acetonitrile . Major products formed from these reactions include various sulfonamide and sulfonate derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactivity

2,4-Difluoro-5-methylbenzene-1-sulfonyl chloride is characterized by its strong electrophilic nature due to the sulfonyl chloride group (-SO2Cl). This allows it to readily react with nucleophiles such as amines, alcohols, and thiols. The compound can undergo several reactions:

- Substitution Reactions : It reacts with nucleophiles to form sulfonamides, sulfonate esters, and sulfonothioates.

- Hydrolysis : In the presence of water, it hydrolyzes to form 2,4-difluoro-5-methylbenzene-1-sulfonic acid.

Medicinal Chemistry

One of the primary applications of this compound is in the synthesis of pharmaceutical intermediates. It has been utilized in the preparation of various benzenesulfonamide derivatives that exhibit biological activity, particularly against human immunodeficiency virus type 1 (HIV-1) .

Case Study: Antiviral Activity

In a study focusing on the synthesis of anti-HIV agents, compounds derived from this compound were evaluated for their efficacy against HIV-1. These derivatives showed promising antiviral activity, indicating the potential for developing novel therapeutic agents.

Biological Studies

The compound has also been explored for its biological activities beyond antiviral properties. Research indicates that it can act as an enzyme inhibitor and may have anticancer properties.

Case Study: Anticancer Activity

In a study examining the degradation of BCL6 protein in diffuse large B-cell lymphoma (DLBCL) cell lines, derivatives of this compound were found to effectively reduce BCL6 levels. This suggests a novel therapeutic approach that promotes target protein degradation rather than mere inhibition .

Material Science Applications

The compound is also relevant in material science for synthesizing functional materials. Its ability to modify biomolecules makes it valuable for developing new polymers and agrochemicals.

Table 1: Summary of Chemical Reactions and Products

| Reaction Type | Nucleophile Used | Product Type |

|---|---|---|

| Substitution | Amines | Sulfonamides |

| Substitution | Alcohols | Sulfonate Esters |

| Substitution | Thiols | Sulfonothioates |

| Hydrolysis | Water | Sulfonic Acid |

Wirkmechanismus

The mechanism of action of 2,4-Difluoro-5-methylbenzene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of sulfonamide or sulfonate linkages . This reactivity is exploited in various chemical and biological applications to modify and study target molecules .

Vergleich Mit ähnlichen Verbindungen

2,4-Difluoro-5-methylbenzene-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

2,5-Difluoro-4-methylbenzene-1-sulfonyl chloride: Similar in structure but with different fluorine and methyl group positions.

2,4-Difluorobenzenesulfonyl chloride: Lacks the methyl group, which can affect its reactivity and applications.

The unique positioning of the fluorine atoms and the methyl group in this compound imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .

Biologische Aktivität

2,4-Difluoro-5-methylbenzene-1-sulfonyl chloride (CAS No. 1235407-51-8) is an aromatic sulfonyl chloride compound characterized by its unique chemical structure, which includes two fluorine atoms and a methyl group attached to a benzene ring. This compound has garnered interest in medicinal chemistry due to its potential applications as a chemical building block in the synthesis of biologically active molecules. Despite limited specific biological activity data, its sulfonyl chloride functional group suggests a range of possible interactions with biological systems.

- Molecular Formula : C₇H₅ClF₂O₂S

- Molecular Weight : 208.64 g/mol

- Functional Group : Sulfonyl chloride

The reactive nature of the sulfonyl chloride group allows it to participate in various organic reactions, making it a valuable intermediate in organic synthesis and drug development.

Biological Activity Overview

While direct studies on the biological activity of this compound are sparse, compounds containing sulfonyl chlorides are often explored for their pharmaceutical potential. The following sections summarize relevant findings related to its biological activity, including antimicrobial properties and interactions with biological nucleophiles.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of sulfonyl chlorides indicates that modifications to the molecular structure can significantly influence biological activity. For instance, the introduction of fluorine atoms has been shown to improve potency against certain biological targets by enhancing lipophilicity and metabolic stability . This insight suggests that this compound may also possess enhanced activity when incorporated into larger molecular frameworks.

Interaction Studies

Investigations into the interactions of sulfonyl chlorides with biological nucleophiles are crucial for understanding their potential therapeutic applications. These studies often focus on how such compounds can be utilized in drug development and their effects on biological systems .

Research indicates that sulfonyl chlorides can act as electrophiles, reacting with nucleophilic sites in proteins or nucleic acids. This reactivity could lead to the formation of covalent bonds, potentially modifying the activity of target biomolecules and offering avenues for therapeutic intervention.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds known for their biological activities:

| Compound Name | Structure | Notable Activities |

|---|---|---|

| 2,4-Dichloro-5-methylbenzenesulfonyl chloride | Structure | Antimicrobial properties; used in drug synthesis |

| Trifluoromethyl-substituted benzenes | Various | Enhanced potency against enzyme targets; improved pharmacokinetics |

Eigenschaften

IUPAC Name |

2,4-difluoro-5-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O2S/c1-4-2-7(13(8,11)12)6(10)3-5(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQWNCRFCWGHEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.